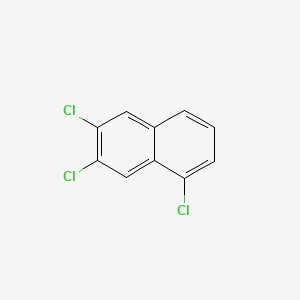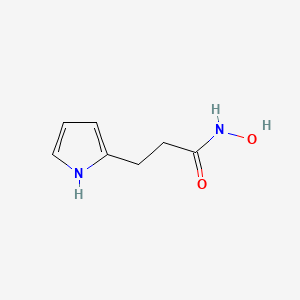![molecular formula C14H15NO2 B14626627 Quinoline, 8-[(tetrahydro-2H-pyran-2-yl)oxy]- CAS No. 59195-16-3](/img/structure/B14626627.png)
Quinoline, 8-[(tetrahydro-2H-pyran-2-yl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 8-[(tetrahydro-2H-pyran-2-yl)oxy]- is a chemical compound that belongs to the class of heterocyclic aromatic organic compounds It features a quinoline core structure with an 8-position substitution of a tetrahydro-2H-pyran-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 8-[(tetrahydro-2H-pyran-2-yl)oxy]- typically involves the reaction of quinoline derivatives with tetrahydro-2H-pyran-2-ol under specific conditions. One common method is the nucleophilic substitution reaction where the hydroxyl group of tetrahydro-2H-pyran-2-ol reacts with a suitable leaving group on the quinoline ring. This reaction is often catalyzed by acids or bases and conducted in solvents like dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. Catalysts such as palladium or nickel may be used to facilitate the reaction, and the process can be optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 8-[(tetrahydro-2H-pyran-2-yl)oxy]- undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Acid or base catalysts in solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional hydroxyl or carbonyl groups, while reduction may produce more saturated compounds .
Scientific Research Applications
Quinoline, 8-[(tetrahydro-2H-pyran-2-yl)oxy]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its antimicrobial and antiviral properties, making it a candidate for drug development.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Quinoline, 8-[(tetrahydro-2H-pyran-2-yl)oxy]- involves its interaction with molecular targets such as enzymes and receptors. For instance, as an HDAC inhibitor, it can bind to the active site of the enzyme, preventing the deacetylation of histone proteins. This leads to changes in gene expression and can induce cell cycle arrest or apoptosis in cancer cells . The compound may also interact with microbial enzymes, disrupting their function and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound without the tetrahydro-2H-pyran-2-yloxy substitution.
Isoquinoline: A structural isomer of quinoline with the nitrogen atom in a different position.
Tetrahydroquinoline: A reduced form of quinoline with additional hydrogen atoms.
Uniqueness
Quinoline, 8-[(tetrahydro-2H-pyran-2-yl)oxy]- is unique due to the presence of the tetrahydro-2H-pyran-2-yloxy group, which can impart different chemical and biological properties compared to its analogs. This substitution can enhance its solubility, stability, and ability to interact with specific molecular targets .
Properties
CAS No. |
59195-16-3 |
|---|---|
Molecular Formula |
C14H15NO2 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
8-(oxan-2-yloxy)quinoline |
InChI |
InChI=1S/C14H15NO2/c1-2-10-16-13(8-1)17-12-7-3-5-11-6-4-9-15-14(11)12/h3-7,9,13H,1-2,8,10H2 |
InChI Key |
YSMUPKIAURLQPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![n-Butyl-n-{[ethoxy(dimethyl)silyl]methyl}butan-1-amine](/img/structure/B14626547.png)





![4-{3-[Methyl(dipropoxy)silyl]propoxy}aniline](/img/structure/B14626587.png)


![3-[2-(Naphthalen-1-yl)ethenyl]-1-benzothiophene](/img/structure/B14626601.png)
![1-Piperazinecarboxylic acid, 4-[(2-methoxyphenyl)methyl]-, ethyl ester](/img/structure/B14626610.png)
